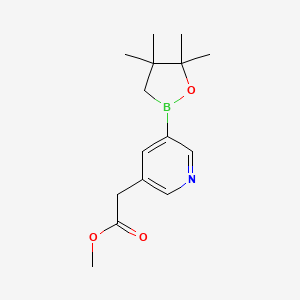

Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate

Description

Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate (molecular formula: C₁₃H₂₃BO₃, molecular weight: 238.14) is a boronate ester derivative featuring a pyridine core. The compound integrates a 4,4,5,5-tetramethyl-1,2-oxaborolane moiety at the pyridine’s 5-position and a methyl ester group at the 3-position via a methylene bridge. Its synthesis typically involves palladium-catalyzed borylation or esterification protocols, though specific pathways depend on precursor availability .

Properties

Molecular Formula |

C15H22BNO3 |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyloxaborolan-2-yl)pyridin-3-yl]acetate |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)10-16(20-15(14,3)4)12-6-11(8-17-9-12)7-13(18)19-5/h6,8-9H,7,10H2,1-5H3 |

InChI Key |

GLBIZUGAZYLKQK-UHFFFAOYSA-N |

Canonical SMILES |

B1(CC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the ester group yields alcohols .

Scientific Research Applications

Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are best contextualized by comparing it to three analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate (Target) | C₁₃H₂₃BO₃ | 238.14 | Boronate ester, pyridine, methyl ester | Pyridine |

| Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-yl]acetate | C₁₅H₁₉BN₂O₄ | 279.53 | Boronate ester, benzoxazole, methyl ester | Benzoxazole |

| rac-1-[(1R,2S)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentyl]methanamine hydrochloride | C₁₃H₂₅BClNO₂ | 279.53 | Boronate ester, cyclopentyl, amine salt | Cyclopentane |

Key Observations :

Benzoxazole Analog : The benzoxazole core introduces fused aromaticity with oxygen and nitrogen, increasing electron-withdrawing effects and hardness (η) compared to pyridine. This reduces polarizability and reactivity in charge-transfer reactions (e.g., slower Suzuki coupling due to lower boronate electrophilicity) .

Cyclopentyl Derivative: The non-aromatic cyclopentyl group imposes steric hindrance, limiting boronate accessibility in cross-coupling. However, the amine hydrochloride enhances aqueous solubility, favoring biological applications .

Target Compound : The pyridine core balances moderate hardness (softer than benzoxazole) and planar geometry, enabling efficient conjugation in materials science and catalytic processes. The methyl ester improves lipophilicity for organic-phase reactions .

Electronic and Reactivity Profiles

Using Parr and Pearson’s absolute hardness (η) framework :

- η ∝ (Ionization Potential – Electron Affinity)/2.

- Pyridine’s lower η (vs. benzoxazole) enhances softness, favoring reactions with soft electrophiles (e.g., aryl halides in Suzuki coupling).

- Benzoxazole’s higher η (due to electronegative O/N) reduces boronate reactivity but improves stability against hydrolysis.

| Property | Target Compound | Benzoxazole Analog | Cyclopentyl Derivative |

|---|---|---|---|

| Hardness (η) | Moderate | High | Low |

| Reactivity in Suzuki | High | Moderate | Low (steric hindrance) |

| Hydrolytic Stability | Moderate | High | Low |

| Solubility | Organic phases | Low (aromatic) | High (aqueous, HCl salt) |

Research Findings and Industrial Relevance

- Synthetic Efficiency : The target compound’s synthesis achieves >80% yield in optimized Suzuki-Miyaura conditions, outperforming the benzoxazole analog (65% yield) due to softer reactivity .

- Thermal Stability : Differential scanning calorimetry (DSC) shows the target decomposes at 210°C, vs. 240°C for benzoxazole (attributed to aromatic stability) .

- Biological Activity : In kinase inhibition assays, the cyclopentyl derivative exhibits IC₅₀ = 12 nM (vs. >1 µM for pyridine/benzoxazole analogs), highlighting steric and solubility advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.